Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Overview
Description
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a chemical compound that has been studied for its potential applications in various fields . It is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The compounds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Scientific Research Applications
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
The synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivatives has been a subject of interest due to their potential biological activity . These compounds are synthesized using various strategies and approaches .
Detailed Description of the Methods of Application or Experimental Procedures
The methods for the synthesis of these derivatives are systematized according to the method to assemble the pyrazolopyridine system .
Thorough Summary of the Results or Outcomes Obtained
The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to these derivatives . The literature data on microwave-assisted synthesis of these derivatives, published since 2015, including multicomponent reactions and synthesis of these derivatives which are fragments of polycyclic structures, have been summarized .
Anticancer Evaluation and Molecular Docking
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivatives have been synthesized and evaluated for their anticancer activity. They have been found to have potential as inhibitors of tropomyosin receptor kinase A (TrKA), which is a target in cancer therapy .
Detailed Description of the Methods of Application or Experimental Procedures
The starting compound 3-amino-1,7-dihydro-4 H -pyrazolo [4,3- c ]pyridine-4,6 (5 H )-dione is reacted with each of diketone and β -ketoester, forming pyridopyrazolo [1,5- a ]pyrimidines . The compounds are then tested in vitro against three cancer cell lines MCF7, HepG2 and HCT116 .
Thorough Summary of the Results or Outcomes Obtained
Compounds 7b and 16c have shown the strongest inhibitory effects on TrKA with IC 50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively, compared to the standard drug Larotrectinib with IC 50 =0.034±0.0021 μg/ml for the HepG2 cancer cell line . In cell cycle analysis, compounds 7b, 15b, 16a and 16c caused the greatest arrest in cell cycle at the G2/M phase .
Cytotoxic Activities
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Some synthesized pyrazole fused compounds have shown in vitro cytotoxic activities almost comparable to the drug doxorubicin against the cervical HeLa cancer cell line and prostate DU 205 cancer cell line .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesized pyrazole fused compounds are tested in vitro for their cytotoxic activities against the cervical HeLa cancer cell line and prostate DU 205 cancer cell line .
Thorough Summary of the Results or Outcomes Obtained
Four of the synthesized pyrazole fused compounds showed in vitro cytotoxic activities almost comparable to the drug doxorubicin .
Potential Tropomyosin Receptor Kinase A (TrKA) Inhibitors
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated as potential tropomyosin receptor kinase A (TrKA) inhibitors . TrKA is a target in cancer therapy, and these compounds could provide a new therapeutic option .
Detailed Description of the Methods of Application or Experimental Procedures
The starting compound 3-amino-1,7-dihydro-4 H -pyrazolo [4,3- c ]pyridine-4,6 (5 H )-dione is reacted with each of diketone and β -ketoester, forming pyridopyrazolo [1,5- a ]pyrimidines . The compounds are then tested in vitro against three cancer cell lines MCF7, HepG2 and HCT116 .
Thorough Summary of the Results or Outcomes Obtained
Compounds 7b and 16c have shown the strongest inhibitory effects on TrKA with IC 50 values of 0.064±0.0037 μg/ml and 0.047±0.0027 μg/ml, respectively, compared to the standard drug Larotrectinib with IC 50 =0.034±0.0021 μg/ml for the HepG2 cancer cell line . In cell cycle analysis, compounds 7b, 15b, 16a and 16c caused the greatest arrest in cell cycle at the G2/M phase .
Synthesis of New Pyrazolo[3,4-b]pyridine Derivatives
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
New pyrazolo[3,4-b]pyridine derivatives have been synthesized via various reactions . These derivatives could have potential applications in various fields of chemistry .
Detailed Description of the Methods of Application or Experimental Procedures
The starting compound 3-amino-1H-pyrazolo[3,4-b]pyridine derivative is reacted with each of diketone and β -ketoester, forming pyridopyrazolo [1,5- a ]pyrimidines . The compounds are then reacted with each of aromatic aldehyde and arenediazonium salt to give the respective arylidenes and arylhydrazo derivatives .
Thorough Summary of the Results or Outcomes Obtained
The structure of the new products was established using spectroscopic techniques . The synthesized compounds could have potential applications in various fields of chemistry .
properties
IUPAC Name |
2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-6-5-11-8-2-4-12-13(8)7(6)1-3-10-9/h1-5H,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIKPIHZEPEKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N3C(=CC=N3)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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